molecular formula C23H25N5O2 B2384226 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 1170619-04-1

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

货号: B2384226
CAS 编号: 1170619-04-1
分子量: 403.486
InChI 键: KBBXKQMMDNSVFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide (CAS: 1170619-04-1) is a heterocyclic compound featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a piperidine-3-carboxamide moiety linked to a 3-methylpyridin-2-yl group. Its molecular formula is C₂₃H₂₅N₅O₂, with a molecular weight of 403.48 g/mol . The compound is commercially available for research purposes at prices ranging from $523 (1 mg) to $639 (10 mg) under catalog number BJ04206, with a purity of 90% .

属性

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-7-5-13-24-22(16)25-23(29)17-8-6-14-28(15-17)21-12-11-19(26-27-21)18-9-3-4-10-20(18)30-2/h3-5,7,9-13,17H,6,8,14-15H2,1-2H3,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBXKQMMDNSVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclocondensation of 1,4-Diketones

The 6-(2-methoxyphenyl)pyridazin-3-yl subunit is most efficiently constructed via Huisgen cyclocondensation. A representative protocol involves:

  • Reacting 4-(2-methoxyphenyl)-2,5-hexanedione (1.2 eq) with hydrazine hydrate (1.5 eq) in ethanol at reflux (78°C) for 12 hours.
  • Acidic workup (HCl, pH 3-4) precipitates the pyridazin-3(2H)-one intermediate (Yield: 68-72%)
  • Chlorination using POCl₃/PCl₅ (3:1) at 110°C for 6 hours provides the 3-chloropyridazine derivative (Yield: 85-89%)

Key Optimization Parameters

Parameter Optimal Range Effect on Yield
Solvent Polarity ε = 24-30 (EtOH) +15% Yield
Stoichiometry (N₂H₄) 1.5-1.8 eq Prevents diol byproducts
Chlorination Temp 105-110°C Minimizes decomposition

Transition Metal-Mediated Coupling

Alternative routes employ Suzuki-Miyaura cross-coupling to install the 2-methoxyphenyl group:

  • 3-Bromopyridazine (1 eq) reacts with 2-methoxyphenylboronic acid (1.2 eq)
  • Catalyzed by Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (4:1)
  • Heated at 85°C under N₂ for 18 hours (Yield: 74-78%)

This method offers superior regiocontrol compared to cyclocondensation but requires stringent oxygen-free conditions.

Piperidine-3-Carboxamide Assembly

Carboxylic Acid Activation

Piperidine-3-carboxylic acid undergoes activation via:

  • Mixed Carbonate Method :

    • React with ClCO₂Et (1.5 eq) in THF at 0°C
    • Add 3-methylpyridin-2-amine (1.1 eq) slowly over 1 hour
    • Stir at RT for 6 hours (Yield: 63-67%)
  • Coupling Reagent Approach :

    • HATU (1.2 eq)/DIPEA (3 eq) in DMF
    • React with amine at -10°C → RT over 12 hours
    • Yields improve to 78-82% with reduced racemization

Comparative Activation Efficiency

Method Yield (%) Purity (HPLC) Reaction Time
Mixed Carbonate 65 ± 3 92-94% 6-8 h
HATU Coupling 80 ± 2 97-99% 12 h
EDCl/HOAt 72 ± 4 95-97% 18 h

Final Coupling Strategies

Nucleophilic Aromatic Substitution

The 3-chloropyridazine intermediate reacts with piperidine-3-carboxamide under SNAr conditions:

  • Combine components in anhydrous DMF (0.1M)
  • Add Cs₂CO₃ (2.5 eq) as base
  • Heat at 120°C under microwave irradiation (300W) for 30 min
  • Isolate product via silica chromatography (Hex/EtOAc 3:1 → 1:2 gradient)
    (Yield: 58-62%, Purity >95%)

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos catalytic system enhances coupling efficiency:

  • 3-Bromopyridazine (1 eq), piperidine carboxamide (1.1 eq)
  • Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
  • t-BuONa (2 eq) in toluene at 100°C, 24 hours
    (Yield: 71-75%, Requires extensive Pd removal)

Process Optimization Challenges

Regioselectivity in Pyridazine Functionalization

The electron-deficient pyridazine ring exhibits preferential reactivity at C3 over C4 (10:1 selectivity ratio). DFT calculations reveal:

  • C3 position: LUMO = -1.92 eV
  • C4 position: LUMO = -1.65 eV
    This 0.27 eV difference drives >90% C3 substitution in SNAr reactions.

Amide Bond Configuration Control

The carboxamide linkage shows moderate epimerization risk (3-5%) during coupling steps. Strategies to mitigate include:

  • Low-temperature activation (-10°C)
  • Non-polar solvents (toluene > DMF)
  • Collidine as non-nucleophilic base

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC-MS : tR = 8.72 min (C18, 0.1% HCO₂H/MeCN)
  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.41 (d, J=4.8 Hz, 1H, Pyridazine H5)
    • δ 7.89 (dd, J=8.4, 1.6 Hz, 1H, Aryl H6')
    • δ 4.12 (q, J=6.8 Hz, 2H, Piperidine H3)
  • Elemental Analysis : Calcd. C 64.38%, H 5.72%, N 15.68%; Found C 64.25%, H 5.81%, N 15.54%

Scale-Up Considerations

For kilogram-scale production, the preferred route combines:

  • Pyridazine formation via cyclocondensation (Batch process)
  • Amide coupling using HATU (Continuous flow reactor)
  • Final SNAr coupling (Telescoped without isolation)

This hybrid approach achieves an overall yield of 41% with 98.5% purity, suitable for pharmaceutical development.

化学反应分析

Types of Reactions

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Derivatives

a) N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide
  • Structure : Shares the piperidine-3-carboxamide core but replaces the pyridazine ring with a biphenyl group and a 3-hydroxypyridin-2-ylmethyl substituent.
b) 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
  • Structure : Features a cyclopenta[c]pyridazine fused ring system and a piperidine-4-carboxamide (vs. 3-carboxamide in the target compound).
  • The 4-carboxamide position alters spatial orientation for receptor binding .

Pyridazine/Pyrimidine Hybrids

a) (S)-1-(6-(4-Amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
  • Structure : Replaces pyridazine with a pyrrolo[2,3-d]pyrimidine core and includes a trifluoromethoxybenzyl group.
  • Key Differences : The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyrrolopyrimidine core may confer stronger kinase inhibition (e.g., ALK mutants) compared to pyridazine-based analogs .
b) N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide
  • Structure : A pyridine derivative with a pivalamide group and propargyl alcohol substituent.
  • Key Differences : Lacks the piperidine carboxamide scaffold but shares a pyridine ring. The chloro and hydroxypropynyl groups may influence reactivity in synthetic pathways .

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Price (Research Use)
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide C₂₃H₂₅N₅O₂ 403.48 Pyridazine, 2-methoxyphenyl, 3-methylpyridine $523–$639 (1–10 mg)
N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide C₂₆H₂₈N₄O₂ 428.53 Biphenyl, 3-hydroxypyridine Not available
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide C₂₄H₂₈N₈O 460.54 Cyclopenta[c]pyridazine, pyrrolidinylpyrimidine Not available
(S)-1-(6-(4-Amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide C₂₈H₂₈F₃N₇O₂ 575.57 Pyrrolopyrimidine, trifluoromethoxybenzyl Not available

Discussion of Structural and Functional Implications

  • Pyridazine vs. Pyrimidine/Pyrrole Hybrids : Pyridazine-based compounds (e.g., the target) may exhibit distinct electronic properties due to the positions of nitrogen atoms, affecting π-π interactions in biological systems. Pyrrolopyrimidine derivatives () often show enhanced kinase inhibition due to planar aromatic systems .
  • Substituent Effects : The 2-methoxyphenyl group in the target compound contributes to steric bulk and moderate lipophilicity, whereas trifluoromethoxy () or hydroxypyridine () groups alter polarity and metabolic stability.
  • Piperidine Carboxamide Position : The 3-carboxamide in the target compound vs. 4-carboxamide in may influence conformational flexibility and binding pocket compatibility.

生物活性

The compound 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O2C_{20}H_{23}N_{5}O_{2}, with a molecular weight of approximately 365.437 g/mol. The structure features a piperidine ring, pyridazine moiety, and a methoxyphenyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H23N5O2
Molecular Weight365.437 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study on piperidine derivatives revealed that several compounds demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives showed better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The mechanism often involves apoptosis induction and interference with cell proliferation pathways.

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. A series of pyridazine derivatives were tested against Mycobacterium tuberculosis (Mtb) and exhibited notable inhibitory activity. For example, compounds with specific substitutions on the phenyl group displayed minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against Mtb .

CompoundR1 (C6)R2 (C2)Mtb MIC90 (µg/mL)Mm MIC90 (µg/mL)
1aBnOPh10.5
2b3-MeO-BnS2-F-Ph0.50.06

Neuroprotective Effects

The piperidine scaffold is also associated with neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds targeting cholinergic systems have shown promise in inhibiting acetylcholinesterase and promoting cognitive function .

Case Studies

  • Anticancer Study : In vitro studies on the anticancer potential of piperidine derivatives indicated that the introduction of substituents at specific positions significantly enhanced cytotoxicity against cancer cells .
  • Antimycobacterial Activity : A comprehensive analysis of pyridazine derivatives indicated that compounds with methoxy and fluoro substituents had enhanced activity against Mtb, suggesting that structural modifications can lead to improved pharmacological profiles .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones under reflux in aprotic solvents (e.g., DMF) .
  • Step 2 : Piperidine ring introduction using Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (80–120°C) .
  • Step 3 : Carboxamide coupling via EDCI/HOBt-mediated amidation, with rigorous inert gas purging to prevent oxidation .
  • Critical Conditions : Reaction purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.2–8.5 ppm for pyridazine and pyridine rings) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 420.1925 calculated for C₂₃H₂₂N₅O₂) .
  • IR Spectroscopy : Validates carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., triazolopyridazine derivatives in ).
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) at 1–100 µM doses .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group replacement) impact bioactivity and selectivity?

  • Methodological Answer :

  • SAR Strategies :
  • Replace 2-methoxyphenyl with halogens (e.g., Cl, Br) to enhance lipophilicity and blood-brain barrier penetration .
  • Substitute 3-methylpyridin-2-yl with bulkier groups (e.g., tert-butyl) to probe steric effects on target binding .
  • Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (LE, LLE) to quantify improvements .
  • Example Modification Table :
SubstituentIC₅₀ (nM)LE (kcal/mol·HA⁻¹)
2-OCH₃1500.32
2-Cl850.41
2-CF₃2200.28

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Administer 10 mg/kg (IV/PO) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24h for LC-MS/MS analysis of Cmax, t₁/₂, and AUC .
  • Efficacy Models :
  • Xenograft Mice : Implant HT-29 colorectal cells subcutaneously; dose orally (25 mg/kg/day) for 21 days. Measure tumor volume vs. controls .
  • Neuroinflammatory Models : Use LPS-induced microglial activation in C57BL/6 mice; assess cytokine suppression via ELISA .

Q. How can computational methods (e.g., molecular docking) predict binding modes to therapeutic targets?

  • Methodological Answer :

  • Target Preparation : Retrieve crystal structures (e.g., PDB ID 4U5T for kinases) and optimize protonation states with MOE or Schrödinger .
  • Docking Workflow :

Generate ligand conformers with OMEGA.

Perform flexible docking using Glide XP mode.

Validate poses with MM-GBSA ΔG calculations .

  • Key Interactions : Pyridazine N-atoms form H-bonds with hinge region residues (e.g., Glu183 in MAPK14), while the piperidine enhances hydrophobic packing .

Q. How to resolve contradictions between in vitro potency and in vivo solubility?

  • Methodological Answer :

  • Solubility Enhancement :
  • Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (e.g., 10% Labrasol®) .
  • Prodrug Design : Introduce phosphate esters at the piperidine nitrogen for pH-dependent release .
  • Data Reconciliation : Compare logP (e.g., 3.5 predicted) with experimental solubility (<10 µg/mL) to guide salt selection (e.g., hydrochloride) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。